molecular formula C17H26N2 B8753577 1-Benzyl-4,4'-bipiperidine CAS No. 193902-93-1

1-Benzyl-4,4'-bipiperidine

Cat. No.: B8753577
CAS No.: 193902-93-1
M. Wt: 258.4 g/mol
InChI Key: CDRYOPMKSFZWPP-UHFFFAOYSA-N
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Description

1-Benzyl-4,4'-bipiperidine is a bicyclic amine featuring two piperidine rings connected at their 4-positions, with a benzyl group attached to one nitrogen atom. This scaffold is a versatile intermediate in medicinal chemistry, particularly for designing G protein-coupled receptor (GPCR) agonists, enzyme inhibitors, and anticancer agents. Its synthesis often begins with commercially available 1-benzyl-4-piperidone, which undergoes spirocyclization or acylation to generate derivatives with varying pharmacological profiles . The compound’s structural flexibility allows for modifications at the benzyl group, piperidine nitrogens, or the bipiperidine core, enabling tailored interactions with biological targets.

Properties

CAS No.

193902-93-1

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-benzyl-4-piperidin-4-ylpiperidine

InChI

InChI=1S/C17H26N2/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16/h1-5,16-18H,6-14H2

InChI Key

CDRYOPMKSFZWPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The 4,4'-bipiperidine scaffold is widely exploited in drug discovery. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Substituents/Modifications Target/Activity Key Data References
1-Benzyl-4,4'-bipiperidine Benzyl at N1; unmodified bipiperidine Intermediate for spiroquinolines Used in synthesis of PARP inhibitors [1], [4]
Merck’s GPR119 Agonists 5-Fluoropyrimidine substituent GPR119 (cAMP modulation) EC50 < 10 nM (HTRF assay) [2]
PARP Inhibitors 1-Oxo-3,4-dihydroisoquinoline carboxamide PARP1/PARP2 inhibition IC50: 2e (most potent in series) [4]
1-Benzyl-4,4-difluoropiperidine Fluorine at C4 and C4' positions Not explicitly stated (likely intermediate) Boiling point: 74–79°C/0.1 mm [5], [6]
N-Cbz-4,4'-bipiperidine Carbobenzyloxy (Cbz) protecting group Synthetic intermediate for peptide coupling CAS: 109397-72-0 [16]
1-Methyl-4,4'-bipiperidine Methyl at N1 Unknown (structural analog) MW: 182.31; CAS: 122373-80-2 [18], [19]

Key Observations:

  • Merck’s GPR119 Agonists : The addition of a 5-fluoropyrimidine group enhances potency, achieving sub-10 nM EC50 values in cAMP assays, likely due to improved target engagement .
  • PARP Inhibitors: Small alkyl groups at position 3 of the isoquinoline-carboxamide scaffold (e.g., compound 2e) increase potency, while bulkier groups reduce activity, highlighting steric sensitivity .

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